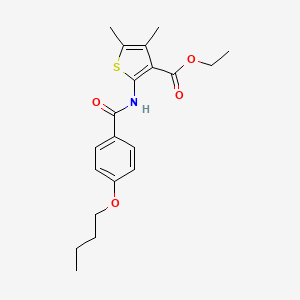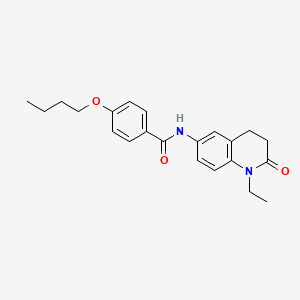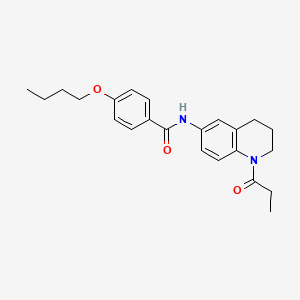![molecular formula C26H28N2O4S B6570695 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-butoxybenzamide CAS No. 946335-13-3](/img/structure/B6570695.png)
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (THQ) were designed and prepared for antibacterial activity . These compounds are known to be active and have been used in the development of new synthetic classes of antimicrobials .
Synthesis Analysis
The synthesis of these compounds involves combining two privileged structures, benzenesulfonyl (BS) and tetrahydroquinoline (THQ) .Chemical Reactions Analysis
Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds. It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .Aplicaciones Científicas De Investigación
TQNB has been studied for its potential therapeutic and medical applications. It has been studied in the context of cancer, as it has been shown to possess anti-tumor properties. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, TQNB has been studied for its potential applications in the treatment of inflammation, as it has been shown to possess anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of TQNB is still not fully understood. However, it is believed that TQNB exerts its therapeutic effects by modulating the activity of certain proteins and enzymes. Specifically, it has been shown to modulate the activity of proteins involved in signal transduction pathways, such as protein kinases and G-protein coupled receptors. Furthermore, it has been shown to modulate the activity of enzymes involved in the metabolism of certain drugs, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
TQNB has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidant properties. Furthermore, it has been shown to possess neuroprotective and cardioprotective properties. Additionally, it has been shown to possess anti-viral and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TQNB in laboratory experiments include its low cost and ease of synthesis. Furthermore, it is relatively stable and can be stored for long periods of time. However, one of the main limitations of using TQNB in laboratory experiments is its low solubility in water.
Direcciones Futuras
The potential future directions for the research on TQNB include further studies on its mechanism of action and its potential therapeutic applications. Additionally, further studies could be conducted to explore the potential of TQNB as a drug delivery system. Furthermore, further studies could be conducted to explore the potential of TQNB as a target for drug design. Additionally, further studies could be conducted to explore the potential of TQNB as a tool for drug screening.
Métodos De Síntesis
TQNB has been synthesized using a two-step process. The first step involves the reaction of 1,2,3,4-tetrahydroquinolin-6-yl chloride with 4-butoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction yields N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-butoxybenzamide. The second step involves the deprotection of the sulfonyl group using a strong acid such as hydrochloric acid or sulfuric acid. This process yields the desired TQNB.
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-2-3-18-32-23-14-11-20(12-15-23)26(29)27-22-13-16-25-21(19-22)8-7-17-28(25)33(30,31)24-9-5-4-6-10-24/h4-6,9-16,19H,2-3,7-8,17-18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEXKVQAUJYTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-(4-butoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6570613.png)
![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6570615.png)

![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B6570631.png)
![4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6570645.png)
![4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6570654.png)



![4-butoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570691.png)
![4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570700.png)
![4-butoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570706.png)

![4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570719.png)